

# Cetohexazine (4,6-Dimethylpyridazin-3(2H)-one): A Technical Overview

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## Compound of Interest

Compound Name: Cetohexazine

Cat. No.: B1295607

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Chemical Formula: C<sub>6</sub>H<sub>8</sub>N<sub>2</sub>O CAS Number: 7007-92-3

## Introduction

**Cetohexazine**, systematically named 4,6-Dimethylpyridazin-3(2H)-one, is a small molecule identified as a sedative, hypnotic, and anxiolytic agent.[1][2][3] It belongs to the pyridazinone class of heterocyclic compounds, a scaffold known to exhibit a wide range of biological activities. While **Cetohexazine** is documented in several chemical and drug dictionaries, detailed public-domain research, including extensive clinical trials and in-depth mechanistic studies, is limited. This guide provides a comprehensive overview of the available technical information on **Cetohexazine**, supplemented with data from related pyridazinone derivatives to offer a broader context for its potential pharmacological profile.

## Molecular Structure and Physicochemical Properties

The molecular structure of **Cetohexazine** consists of a pyridazinone core substituted with two methyl groups. The chemical identifiers and key physicochemical properties are summarized below.

Identifier	Value
IUPAC Name	4,6-dimethylpyridazin-3(2H)-one
Synonyms	Cetohexazine, Ketohehexazine
Molecular Formula	C6H8N2O
Molecular Weight	124.14 g/mol
CAS Number	7007-92-3

Property	Value
Calculated logP	Data not available
Molar Refractivity	Data not available
Topological Polar Surface Area	Data not available

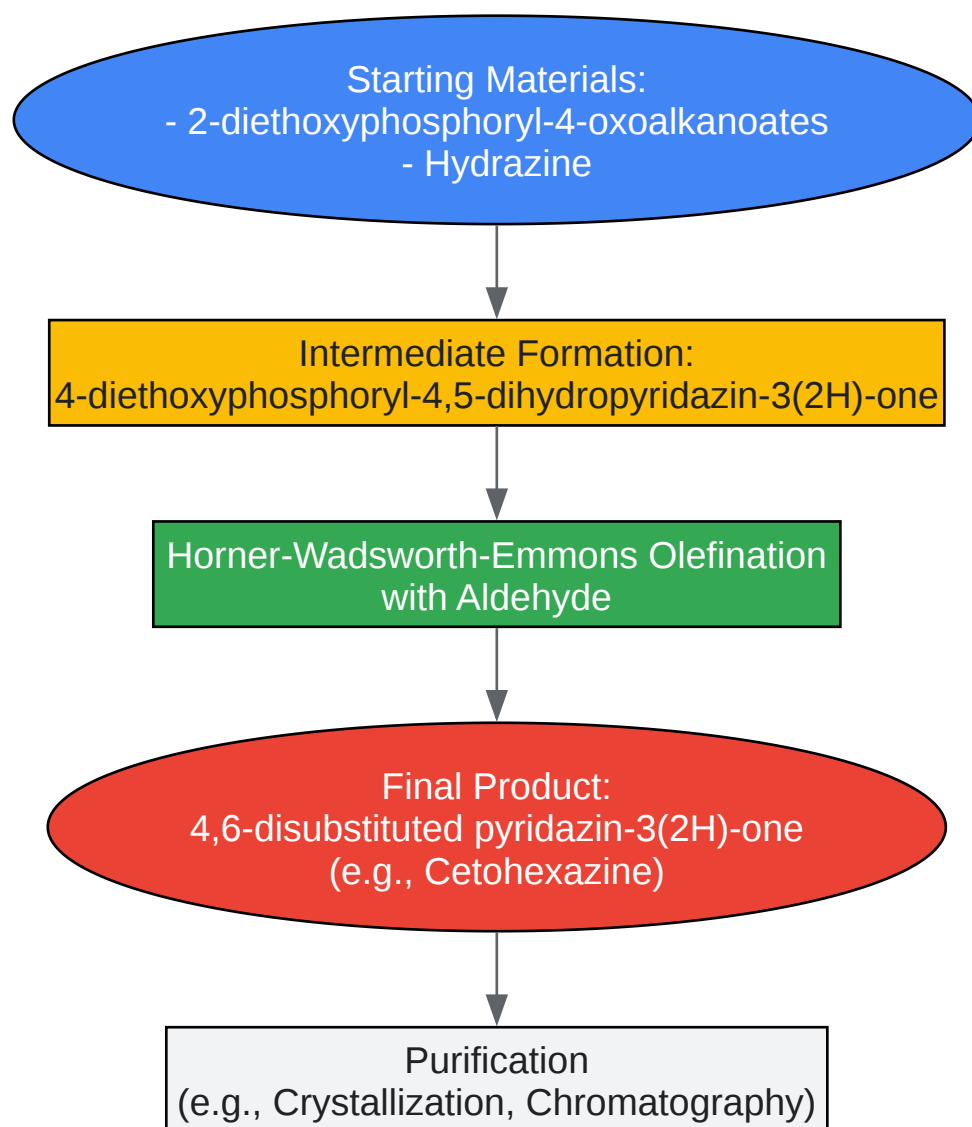
## Synthesis

While a specific, detailed experimental protocol for the industrial synthesis of **Cetohexazine** is not readily available in the public domain, a general and versatile two-step method for the synthesis of 4,6-disubstituted pyridazin-3(2H)-ones has been described.[4] This can be adapted for the synthesis of **Cetohexazine**. The general approach involves the reaction of 2-diethoxyphosphoryl-4-oxoalkanoates with hydrazines to form intermediate 4-diethoxyphosphoryl-4,5-dihydropyridazin-3(2H)-ones. These intermediates are then used in a Horner-Wadsworth-Emmons olefination of aldehydes to yield the final disubstituted pyridazin-3(2H)-ones.[4]

A more direct, though less detailed, synthetic route for a related compound, 4-methyl-3(2H)-pyridazinone, involves the bromination of 4-methyl-4,5-dihydropyridazin-3(2H)-one in glacial acetic acid.[5] The reaction mixture is heated, and after workup, the product is obtained.[5]

## Generalized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a 4,6-disubstituted pyridazin-3(2H)-one like **Cetohexazine**, based on the described literature.



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*Generalized synthesis of 4,6-disubstituted pyridazin-3(2H)-ones.*

## Pharmacology and Mechanism of Action

**Cetohezazine** is primarily classified as a sedative and hypnotic.[2][6] While the precise molecular targets and mechanism of action for **Cetohezazine**'s sedative effects are not detailed in the available literature, compounds of the pyridazinone class have been investigated for a variety of central nervous system activities.

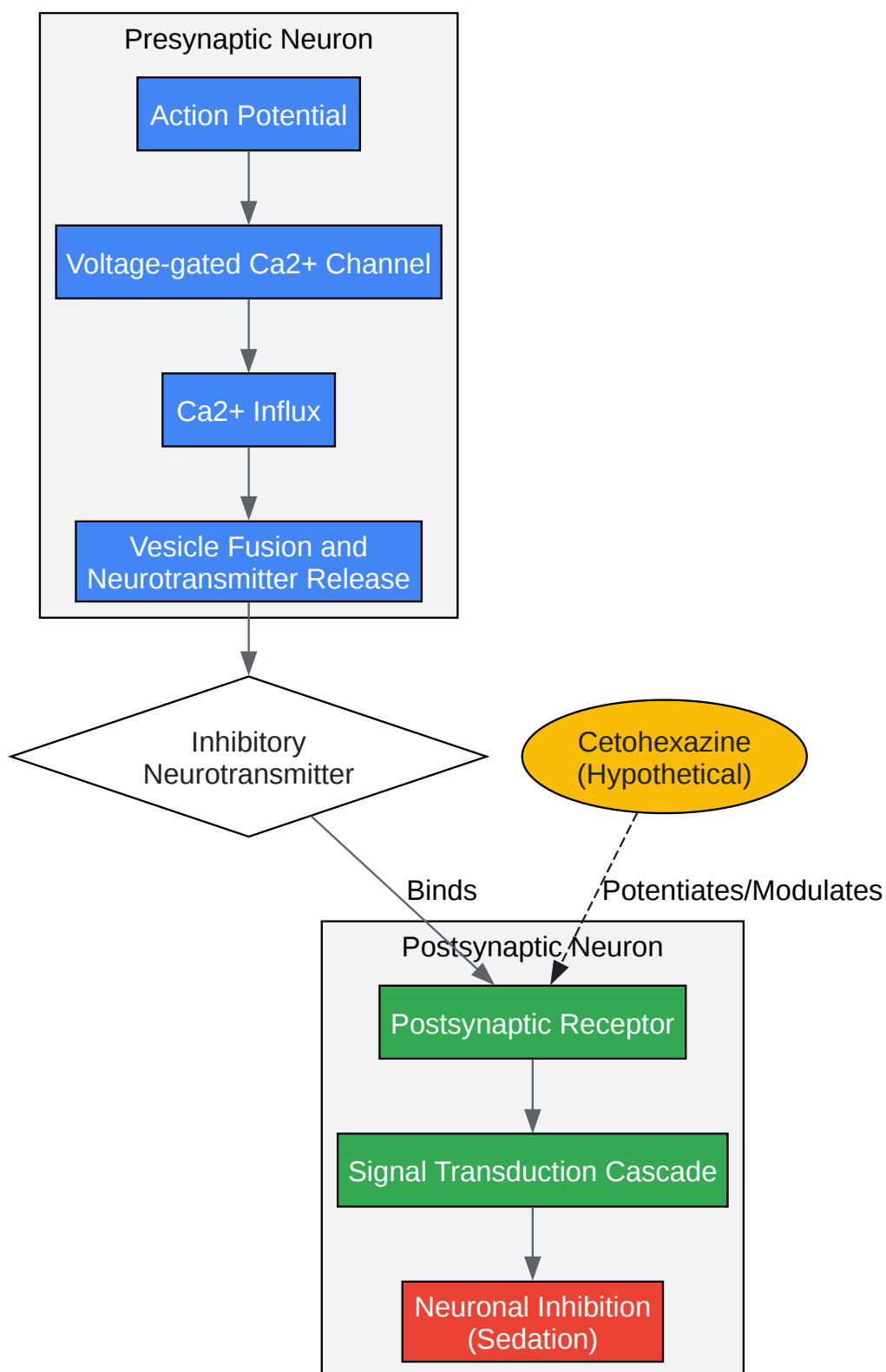
The broader class of pyridazinone derivatives has been explored for a range of pharmacological activities, including as PDE4 inhibitors.[7] However, it is important to note that

these activities are for other, more complex pyridazinone derivatives and may not be directly applicable to **Cetohexazine**.

Given its classification, a hypothetical mechanism for its sedative action could involve modulation of inhibitory neurotransmitter systems in the central nervous system.

## Hypothesized Sedative Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway for a sedative agent that enhances inhibitory neurotransmission, a common mechanism for such compounds.



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*Hypothetical sedative mechanism via receptor modulation.*

## Experimental Protocols

Detailed, publicly available experimental protocols for the pharmacological evaluation of **Cetohexazine** are scarce. However, based on the study of related pyridazinone derivatives, the following general methodologies would be applicable.

### Enantiomeric Separation of a Pyridazinone Derivative (General Protocol)

A patent for a related pyridazinone derivative describes a method for separating enantiomers, which could be adapted for other chiral pyridazinones.

- **Salt Formation:** The racemic pyridazinone is dissolved in a suitable solvent (e.g., ethyl acetate, isopropanol).[8]
- **Chiral Acid Addition:** A chiral acid, such as L- or D-tartaric acid, is added to the solution.[8]
- **Crystallization:** The mixture is heated and then cooled to induce crystallization of the diastereomeric salt of one enantiomer.[8]
- **Isolation:** The crystalline precipitate is filtered and dried. The optical purity is determined.[8]
- **Liberation of Free Base:** The separated salt is treated with a base to liberate the optically pure enantiomer.

## Quantitative Data

Specific quantitative pharmacological data for **Cetohexazine**, such as receptor binding affinities ( $K_i$  values),  $IC_{50}$ , or  $EC_{50}$  values, are not available in the reviewed public-domain literature. The table below is provided as a template for such data, which would be critical for a full technical evaluation of the compound.

Assay Type	Target	Value (e.g., Ki, IC50)	Units
Receptor Binding	e.g., Histamine H1 Receptor	Data not available	e.g., nM
Receptor Binding	e.g., GABA-A Receptor	Data not available	e.g., nM
Functional Assay	e.g., Sedative Activity	Data not available	e.g., ED50 (mg/kg)

## Conclusion

**Cetohexazine** (4,6-Dimethylpyridazin-3(2H)-one) is a known compound with sedative and hypnotic properties. However, there is a notable lack of in-depth, publicly available scientific data regarding its specific mechanism of action, quantitative pharmacological profile, and detailed experimental protocols. The information presented in this guide is based on the limited available data for **Cetohexazine** and supplemented with information on the broader class of pyridazinone derivatives. Further research is required to fully elucidate the therapeutic potential and pharmacological characteristics of **Cetohexazine**. Drug development professionals interested in this compound would need to conduct foundational research to establish its efficacy, safety, and mechanism of action.

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